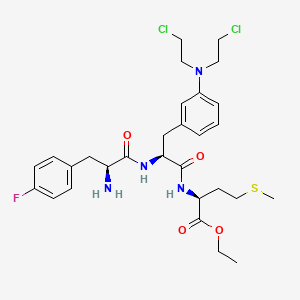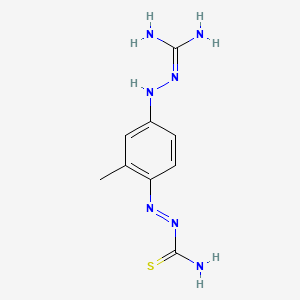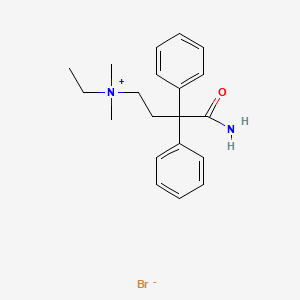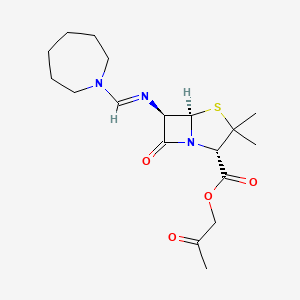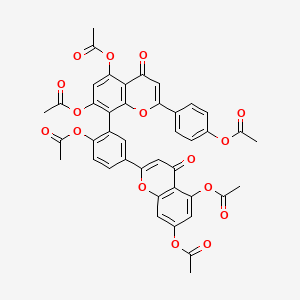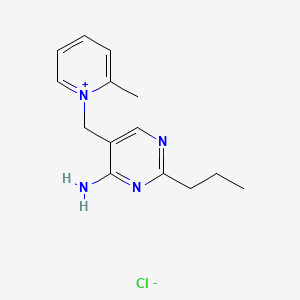
安普罗利um
描述
Amprolium is an organic compound primarily used as a coccidiostat in poultry. It is a thiamine analogue that inhibits the thiamine transporter of Eimeria species, thereby preventing carbohydrate synthesis in these parasites . This compound is widely used in veterinary medicine to control coccidiosis, a parasitic disease affecting the intestinal tract of poultry .
科学研究应用
Amprolium has a wide range of applications in scientific research:
作用机制
Target of Action
Amprolium, also known as Amprolium chloride, primarily targets the Eimeria species , a type of coccidian protozoa . These parasites are responsible for coccidiosis, a significant disease in poultry .
Mode of Action
Amprolium is a thiamine antagonist . Due to its close structural similarity to thiamine (vitamin B1), it competes for the absorption of thiamine by the Eimeria parasites . This competition effectively blocks the thiamine transporter of the Eimeria species , preventing the parasites from utilizing thiamine .
Biochemical Pathways
By blocking thiamine uptake, amprolium prevents carbohydrate synthesis . Thiamine is essential for the release of energy from carbohydrates and is involved in the normal functioning of the nervous system and the heart . Therefore, the blockage of thiamine absorption leads to the starvation of the parasite due to thiamine deficiency .
Pharmacokinetics
Amprolium is rapidly eliminated from the body via the kidneys within a few hours . This rapid elimination suggests that the compound has a short half-life, which impacts its bioavailability.
Result of Action
The action of amprolium results in the effective control of coccidiosis. By causing thiamine deficiency in the parasites, it starves them and inhibits their development . This action is especially efficacious during schizogony, one of the three phases of the life cycle of Eimeria, when the demand for thiamine is at its highest .
Action Environment
The efficacy of amprolium can be influenced by environmental factors. For instance, it has been used extensively in both water (as treatment) and feed (preventative) in the US poultry industry . The compound’s efficacy was confirmed even after years of use, indicating that it can overcome the negative effects caused by the coccidiosis infection . It is also suitable for use in antibiotic-free (ABF) production systems .
生化分析
Biochemical Properties
Amprolium plays a crucial role in biochemical reactions by acting as a thiamine antagonist. It competes with thiamine for uptake by the thiamine transporter, thereby inhibiting the normal function of thiamine-dependent enzymes. These enzymes include transketolase, pyruvate dehydrogenase, and alpha-ketoglutarate dehydrogenase, which are essential for carbohydrate metabolism . By blocking these enzymes, Amprolium disrupts the energy production pathways in protozoa, leading to their death .
Cellular Effects
Amprolium has significant effects on various types of cells and cellular processes. In protozoa, it induces thiamine deficiency, leading to impaired energy production and cell death . In animal models, Amprolium exposure has been shown to cause weight loss, reduced locomotion, and changes in brain and liver cells . It also affects cell signaling pathways, gene expression, and cellular metabolism by disrupting thiamine-dependent processes .
Molecular Mechanism
The molecular mechanism of Amprolium involves its action as a thiamine analogue. Amprolium competes with thiamine for binding to the thiamine transporter, thereby inhibiting thiamine uptake . This inhibition prevents the normal function of thiamine-dependent enzymes, leading to a disruption in carbohydrate metabolism and energy production . Additionally, Amprolium has been shown to induce oxidative stress and inflammation, further contributing to its cytotoxic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Amprolium change over time. Initially, Amprolium induces thiamine deficiency, leading to acute cellular dysfunction . Over time, prolonged exposure to Amprolium can result in chronic effects such as weight loss, behavioral changes, and organ damage . The stability and degradation of Amprolium in laboratory settings are also important factors that influence its long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of Amprolium vary with different dosages in animal models. At low doses, Amprolium effectively prevents coccidiosis without causing significant adverse effects . At high doses, Amprolium can lead to toxic effects such as thiamine deficiency, neurological signs, and even death . The threshold effects and toxic doses of Amprolium are important considerations in its use as a therapeutic agent .
Metabolic Pathways
Amprolium is involved in metabolic pathways related to thiamine metabolism. It inhibits thiamine uptake and disrupts the function of thiamine-dependent enzymes, leading to a decrease in metabolic flux and alterations in metabolite levels . The interaction of Amprolium with these enzymes and cofactors is crucial for its antiprotozoal activity .
Transport and Distribution
Amprolium is transported and distributed within cells and tissues through thiamine transporters . It competes with thiamine for uptake by these transporters, leading to its accumulation in cells and tissues . The distribution of Amprolium within the body is influenced by its affinity for thiamine transporters and its ability to cross cellular membranes .
Subcellular Localization
The subcellular localization of Amprolium is primarily within the cytoplasm, where it interacts with thiamine-dependent enzymes . Amprolium’s activity and function are influenced by its localization within specific cellular compartments and organelles . The targeting signals and post-translational modifications that direct Amprolium to these compartments are important factors in its mechanism of action .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Amprolium involves several steps. Initially, ethoxymethylenemalononitrile is condensed with acetamidine to form a substituted pyrimidine. This reaction likely involves the conjugate addition of the amidine nitrogen to the malononitrile, followed by the loss of ethoxide. The remaining amidine nitrogen then adds to one of the nitriles, leading to the formation of the pyrimidine . The nitrile is subsequently reduced to yield the corresponding aminomethyl compound. This compound undergoes exhaustive methylation, followed by the displacement of the activated quaternary nitrogen by bromide ion to form a key intermediate. Finally, the halogen is displaced by α-picoline to produce Amprolium .
Industrial Production Methods: In industrial settings, high-purity granular Amprolium hydrochloride is prepared by dissolving a crude product in water, followed by decolorization and impurity removal using activated carbon. An organic solvent is then added to separate the Amprolium hydrochloride crystals. The wet product is granulated, dried, and screened to obtain high-purity granular Amprolium hydrochloride .
化学反应分析
Types of Reactions: Amprolium undergoes various chemical reactions, including ion-pair formation and spectrophotometric reactions. It reacts with bromocresol green, bromophenol blue, and bromothymol blue to form ion-pairs that can be extracted into chloroform . These reactions are typically used for the spectrophotometric determination of Amprolium hydrochloride.
Common Reagents and Conditions:
Ion-Pair Formation: Reagents such as bromocresol green, bromophenol blue, and bromothymol blue are used in the presence of chloroform.
Spectrophotometric Reactions: These reactions involve the use of spectrophotometers to measure the absorption maxima of the ion-pairs formed.
Major Products: The major products formed from these reactions are the ion-pairs of Amprolium with the respective reagents, which can be analyzed spectrophotometrically .
相似化合物的比较
Amprolium is unique among coccidiostats due to its specific mechanism of action as a thiamine antagonist. Similar compounds include:
Sulfonamides: These are synthetic antimicrobial agents that inhibit folic acid synthesis in parasites.
Decoquinate: A quinolone coccidiostat that inhibits the electron transport chain in parasites.
Triazines (Diclazuril and Toltrazuril): These compounds interfere with the nuclear division of parasites.
Amprolium’s uniqueness lies in its specific inhibition of thiamine transport, which is not a common mechanism among other coccidiostats .
属性
CAS 编号 |
121-25-5 |
|---|---|
分子式 |
C14H20ClN4+ |
分子量 |
279.79 g/mol |
IUPAC 名称 |
5-[(2-methylpyridin-1-ium-1-yl)methyl]-2-propylpyrimidin-4-amine;hydrochloride |
InChI |
InChI=1S/C14H19N4.ClH/c1-3-6-13-16-9-12(14(15)17-13)10-18-8-5-4-7-11(18)2;/h4-5,7-9H,3,6,10H2,1-2H3,(H2,15,16,17);1H/q+1; |
InChI 键 |
LCTXBFGHZLGBNU-UHFFFAOYSA-N |
SMILES |
CCCC1=NC=C(C(=N1)N)C[N+]2=CC=CC=C2C.[Cl-] |
规范 SMILES |
CCCC1=NC=C(C(=N1)N)C[N+]2=CC=CC=C2C.Cl |
外观 |
Solid powder |
Key on ui other cas no. |
121-25-5 |
物理描述 |
Solid; [Aldrich MSDS] |
纯度 |
>98% (or refer to the Certificate of Analysis) |
相关CAS编号 |
3053-18-7 |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Amprol Amprolium Amprolium Chloride Amprolium Hydrochloride Anticoccid Chloride, Amprolium Hydrochloride, Amprolium Hydrochloride, Noé-Socopharm Némaprol Noé Socopharm Hydrochloride Noé-Socopharm Hydrochloride Pyridinium, 1-((4-Amino-2-propyl-5-pyrimidinyl)methyl)-2-methyl-, Chloride (1:1) |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


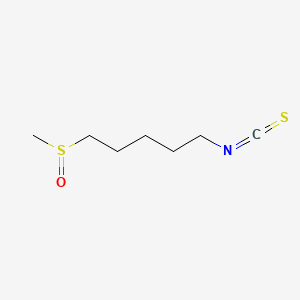
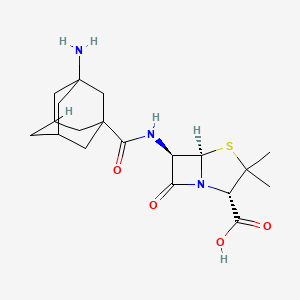
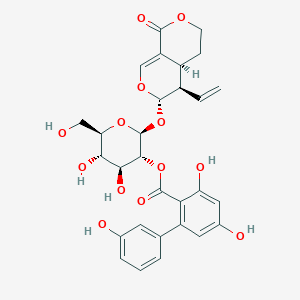
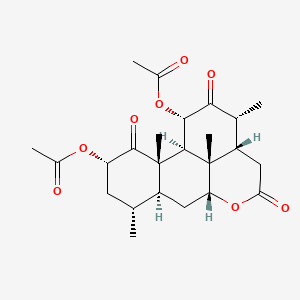
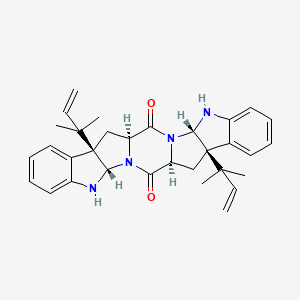
![2-[3-(1,3-benzothiazol-2-yl)piperidin-1-yl]-N-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetamide](/img/structure/B1665949.png)
